molecular formula C32H41N5O5S2 B1664228 N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide CAS No. 406228-55-5

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

Cat. No. B1664228
CAS RN: 406228-55-5
M. Wt: 639.8 g/mol
InChI Key: DWEHITNKTMMZBR-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-385358 is an inhibitor of Bcl-XL, a novel target for the treatment of many cancer types. A-385358 enhances the in vitro cytotoxic activity of numerous chemotherapeutic agents (paclitaxel, etoposide, cisplatin, and doxorubicin) in several tumor cell lines.

Scientific Research Applications

Bcl-XL Inhibition

A-385358 is a selective inhibitor of Bcl-XL . The Bcl-2 family proteins, including Bcl-XL, are key regulators of the apoptotic process and are implicated in a variety of cancers. By inhibiting Bcl-XL, A-385358 can induce apoptosis in cancer cells, providing a potential therapeutic approach for various types of cancer .

Bcl-2 Inhibition

Although A-385358 shows a higher affinity for Bcl-XL, it also inhibits Bcl-2 with a Ki of 67 nM . Similar to Bcl-XL, Bcl-2 is also involved in the regulation of apoptosis and is overexpressed in many types of cancer. Therefore, Bcl-2 inhibition is another potential application of A-385358 .

In Vitro Cell Killing

Treatment of IL-3-deprived FL5.12/Bcl-XL cells for 24 hours with A-385358 results in cell killing with an EC50 of 0.47±0.05 μM . This suggests that A-385358 could be used in vitro to study the effects of Bcl-XL inhibition on cell survival .

Caspase-3 Activation

The cell killing effect of A-385358 is accompanied by an increase in caspase-3 activity . Caspase-3 is a crucial executioner of apoptosis, so this indicates that A-385358 could be used to study the mechanisms of apoptosis .

Cytochrome c Release

A-385358 is more effective at stimulating cytochrome c release from mitochondria isolated from FL5.12/Bcl-XL versus Bcl-2 cells . This suggests that A-385358 could be used to study the role of Bcl-XL in the release of cytochrome c, a key event in the apoptotic process .

Combination Therapy

In vivo, A-385358, in combination with the lower dose of paclitaxel, produces a significant reduction in tumor growth . This suggests that A-385358 could be used in combination with other anticancer drugs to enhance their efficacy .

Mechanism of Action

Target of Action

A-385358, also known as N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide or Phenylpiperidine, 1a, is a selective inhibitor of Bcl-XL . The primary targets of A-385358 are the Bcl-XL and Bcl-2 proteins, with Ki values of 0.80 nM and 67 nM respectively . These proteins are members of the Bcl-2 family and play crucial roles in the regulation of apoptosis, contributing to cell survival .

Mode of Action

A-385358 interacts with its targets, Bcl-XL and Bcl-2, by binding to them selectively . This interaction inhibits the function of these proteins, leading to changes in the cell’s apoptotic processes . The compound has a greater affinity for the Bcl-XL protein compared to Bcl-2 .

Biochemical Pathways

The inhibition of Bcl-XL and Bcl-2 by A-385358 affects the apoptosis pathway . This results in an increase in caspase-3 activity and stimulates the release of cytochrome c from mitochondria . These changes lead to cell death, particularly in cells that are dependent on Bcl-XL for survival .

Result of Action

The result of A-385358’s action is cell death, particularly in cells that are dependent on Bcl-XL for survival . This is achieved through the increase in caspase-3 activity and the release of cytochrome c from mitochondria, leading to apoptosis .

Action Environment

The efficacy and stability of A-385358 can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by other agents such as paclitaxel . .

properties

IUPAC Name

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEHITNKTMMZBR-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
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N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
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N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
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N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
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N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
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N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide

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